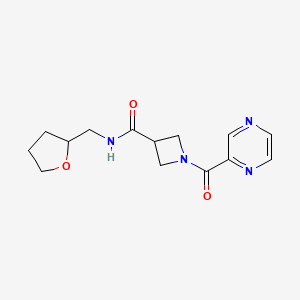

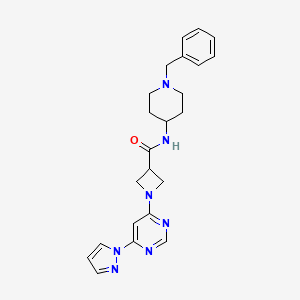

![molecular formula C22H18ClN3O3S2 B2711548 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide CAS No. 921065-27-2](/img/structure/B2711548.png)

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide, also known as CM-272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to exhibit various biological activities that make it a promising candidate for drug development.

Wissenschaftliche Forschungsanwendungen

Antiarrhythmic Activity

The compound has shown potential in the field of antiarrhythmic drugs. A study outlines the synthesis and Class III antiarrhythmic activity of a series of benzamides and sulfonamides, highlighting compounds with potent Class III activity without affecting conduction. These compounds are particularly effective in prolonging action potential duration, crucial for antiarrhythmic activity, with one compound demonstrating significant oral bioavailability and the ability to restore sinus rhythm in anesthetized dogs by blocking the delayed rectifier potassium current (IK) (Ellingboe et al., 1992).

Antimicrobial and Anticancer Properties

Research into the antimicrobial and anticancer properties of sulfonamide derivatives has yielded promising results. A study synthesizing biologically active benzothiophene-carboxamides derivatives demonstrated significant antimicrobial activity against various bacterial and fungal strains. These compounds could offer new pathways for treating infections resistant to traditional antibiotics (Babu et al., 2013). Another study reported on the design, synthesis, and evaluation of benzamides for anticancer activity, finding several compounds with moderate to excellent anticancer activity against various cancer cell lines. These findings suggest potential for developing new anticancer therapies (Ravinaik et al., 2021).

Metabolic Stability Enhancement

In the quest to improve drug metabolic stability, research has focused on modifying the benzothiazole scaffold. A study investigating various 6,5-heterocycles as alternatives to benzothiazole to reduce metabolic deacetylation found imidazopyridazine to have similar potency and efficacy with minimal deacetylated metabolite formation in hepatocytes. This approach could enhance the metabolic stability of pharmacologically active compounds, making them more effective as drugs (Stec et al., 2011).

Enzyme Inhibition for Therapeutic Applications

Compounds based on the benzothiazole scaffold have been investigated for their role as enzyme inhibitors, showing promise in therapeutic applications. For instance, derivatives have been explored as carbonic anhydrase inhibitors, exhibiting potent inhibitory effects. Such inhibitors have potential applications in treating conditions like glaucoma, edema, and possibly cancer, by targeting tumor-associated carbonic anhydrase isozymes (Morsy et al., 2009).

Eigenschaften

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O3S2/c1-13-7-9-15(10-8-13)31(28,29)26-18-6-4-3-5-16(18)21(27)25-22-24-20-14(2)17(23)11-12-19(20)30-22/h3-12,26H,1-2H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMUJEAOKZCRKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=CC(=C4C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S)-3-(1,10-Phenanthrolin-2-yl)-2'-phenyl-[1,1'-binaphthalen]-2-ol](/img/structure/B2711466.png)

![3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2711472.png)

![Ethyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoate](/img/structure/B2711473.png)

![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2711477.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2711481.png)

![6-Methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2711483.png)

![N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]but-2-ynamide](/img/structure/B2711485.png)